Methyl 2-methyl-3-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]propanoate
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Overview
Description
Methyl 2-methyl-3-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]propanoate is an organic compound with a complex structure that includes a sulfamoyl group, a cyclopropyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the sulfamoyl group: This step involves the reaction of an amine with a sulfonyl chloride to form the sulfamoyl group.
Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-methyl-3-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]propanoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-3-[methyl-[1-(1-cyclopropyl)ethyl]sulfamoyl]propanoate: Similar structure but without the methyl group on the cyclopropyl ring.
Ethyl 2-methyl-3-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-methyl-3-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]propanoate is unique due to the presence of the methyl group on the cyclopropyl ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-methyl-3-[methyl-[1-(1-methylcyclopropyl)ethyl]sulfamoyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-9(11(14)17-5)8-18(15,16)13(4)10(2)12(3)6-7-12/h9-10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWCKKKOYZISIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N(C)C(C)C1(CC1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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